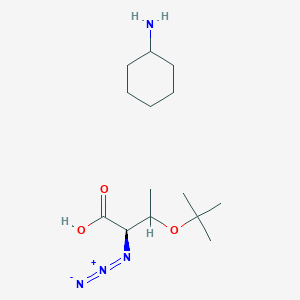
2-Ethylamino-6-methyl-4(3H)-Pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylamino-6-methyl-4(3H)-Pyrimidinone is a heterocyclic organic compound that belongs to the pyrimidinone family This compound is characterized by the presence of an ethylamino group at the 2-position and a methyl group at the 6-position of the pyrimidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylamino-6-methyl-4(3H)-Pyrimidinone typically involves the reaction of 2-chloro-6-methylpyrimidin-4(3H)-one with ethylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylamino-6-methyl-4(3H)-Pyrimidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced pyrimidinone derivatives.
Substitution: Formation of substituted pyrimidinone derivatives with various functional groups.
Applications De Recherche Scientifique
2-Ethylamino-6-methyl-4(3H)-Pyrimidinone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Ethylamino-6-methyl-4(3H)-Pyrimidinone involves its interaction with specific molecular targets such as enzymes or receptors. The ethylamino group can form hydrogen bonds with active sites, leading to inhibition or activation of biological pathways. The compound may also undergo metabolic transformations, resulting in active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-methyl-4(3H)-Pyrimidinone: Lacks the ethyl group at the 2-position.
2-Ethylamino-4(3H)-Pyrimidinone: Lacks the methyl group at the 6-position.
2-Methylamino-6-methyl-4(3H)-Pyrimidinone: Contains a methylamino group instead of an ethylamino group.
Uniqueness
2-Ethylamino-6-methyl-4(3H)-Pyrimidinone is unique due to the presence of both ethylamino and methyl groups, which confer specific chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications.
Propriétés
Numéro CAS |
5734-69-0 |
|---|---|
Formule moléculaire |
C11H20N3O4P |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]butanoic acid;cyclohexanamine](/img/structure/B1165787.png)


